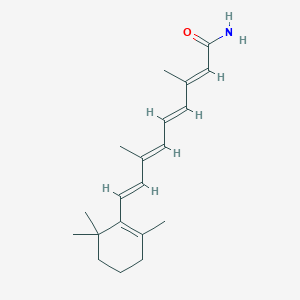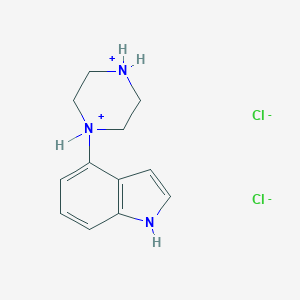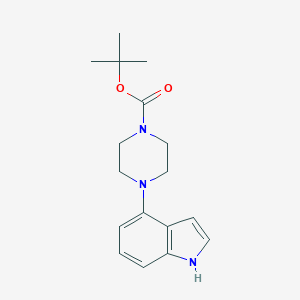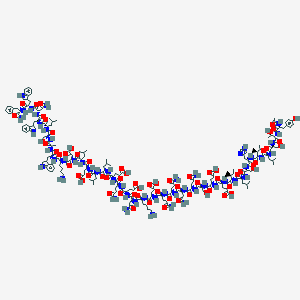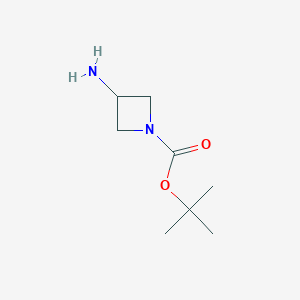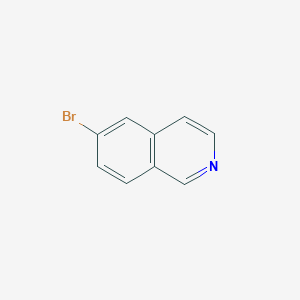
6-Bromoisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-bromoisoquinoline has been explored through various methodologies, reflecting its importance in organic synthesis. Li Wei (2011) reported a synthesis from 4-bromoaniline, glycerol, and nitrobenzene by the Skraup reaction, achieving a yield of up to 54% under optimized conditions (Li Wei, 2011). Additionally, P. Zlatoidský and Bálint Gabos (2009) described a convenient synthesis pathway via reductive amination of Schiff's bases, further expanding the repertoire of synthetic approaches to this compound (P. Zlatoidský & Bálint Gabos, 2009).
Molecular Structure Analysis
The molecular structure of 6-bromoisoquinoline is characterized by the incorporation of a bromine atom into the isoquinoline scaffold, which impacts its electronic properties and reactivity. The synthesis and structural elucidation of bromo-4-iodoquinoline, a related compound, highlight the influence of halogen atoms on the isoquinoline core structure, providing insights into the molecular structure analysis of brominated isoquinoline derivatives (Wenhui Wang et al., 2015).
Chemical Reactions and Properties
6-Bromoisoquinoline participates in various chemical reactions, exploiting the reactivity of the bromine atom for further functionalization. N. Wlodarczyk et al. (2011) explored its role in the Knorr synthesis, demonstrating its utility in constructing complex quinoline derivatives (N. Wlodarczyk et al., 2011). The compound's reactivity was further illustrated by studies on its conversion to various substituted isoquinolines, showcasing the versatility of 6-bromoisoquinoline in synthetic chemistry (A. Tsotinis et al., 2007).
Physical Properties Analysis
The physical properties of 6-bromoisoquinoline, such as melting point, solubility, and stability, are crucial for its handling and application in chemical synthesis. These properties are influenced by the bromine atom, which affects the compound's polarity and intermolecular interactions. While specific studies focusing on the physical properties of 6-bromoisoquinoline were not highlighted, the general understanding of halogenated aromatic compounds suggests that its physical characteristics are suitable for its role as an intermediate in organic synthesis.
Chemical Properties Analysis
The chemical properties of 6-bromoisoquinoline, including its reactivity towards nucleophilic substitution, electrophilic aromatic substitution, and participation in coupling reactions, underscore its significance in synthetic chemistry. The bromine atom on the isoquinoline ring makes it a versatile building block for constructing a wide range of chemical entities. Studies such as those by Jun He et al. (2016) on the synthesis of 4-bromo-1,2-dihydroisoquinolines illustrate the chemical transformations possible with brominated isoquinoline derivatives, providing a foundation for understanding the chemical behavior of 6-bromoisoquinoline (Jun He et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : 6-Bromoisoquinoline derivatives, specifically 7-Amino-6-bromoisoquinoline-5,8-quinone, have shown significant antitumor activity against various human cancer cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells (Delgado et al., 2012).
Cytotoxic Action : C4-Substituted isoquinolines, derived from 4-bromoisoquinoline, exhibit cytotoxicity in tumor cell lines, particularly in human non-small cell lung cancer. Some of these compounds have been identified for further study due to their promising activity (Tsotinis et al., 2007).
Chemical Synthesis : Studies on the efficient synthesis of indazolo[3,2-a]isoquinolin-6-amines from 4-Substituted 1-bromoisoquinolin-3-amines demonstrate the importance of 6-Bromoisoquinoline in synthetic organic chemistry (Balog et al., 2013).
Bromination Techniques : Research on the bromination of isoquinolines highlights the regioselective monobromination of isoquinoline to produce compounds like 5-bromoisoquinoline, demonstrating the role of bromoisoquinolines in chemical reactions (Brown & Gouliaev, 2004).
Drug Delivery Systems : The 2-nitroimidazol-5-ylmethyl unit, which involves the release of 5-bromoisoquinolin-1-one, shows potential for development as a prodrug system for selective drug delivery to hypoxic tissues (Parveen et al., 1999).
Phosphorescence-Based Molecular Shuttle : A molecular shuttle utilizing 6-bromoisoquinoline derivatives demonstrates the ability to switch visible room-temperature phosphorescence (RTP) emission via pH adjustments, indicating applications in molecular and materials science (Gong et al., 2016).
Safety And Hazards
Zukünftige Richtungen
6-Bromoisoquinoline has been used in the construction of phosphorescent light-harvesting systems, which have applications in lysosome-targeted imaging in HeLa cells and information encryption . It has also been used in the construction of phosphorescent resonance energy transfer systems, which have been applied in encryption, biomedical imaging, and chemical sensing .
Eigenschaften
IUPAC Name |
6-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEATMVVGQUULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310602 | |
| Record name | 6-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoisoquinoline | |
CAS RN |
34784-05-9 | |
| Record name | 6-Bromoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34784-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMOISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromoisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


